[1,1'-Biphenyl]-2-amine, 3-fluoro-
Description
[1,1'-Biphenyl]-2-amine, 3-fluoro- is a fluorinated biphenylamine derivative characterized by a biphenyl backbone substituted with an amine group at the 2-position and a fluorine atom at the 3-position. Fluorinated biphenylamines are critical intermediates in pharmaceuticals and materials science due to their electronic and steric properties, which enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
2-fluoro-6-phenylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHWHPPPSQWXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673483 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920752-43-8 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-amine, 3-fluoro- can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, a fluorinated biphenyl derivative is reacted with an amine under basic conditions to introduce the amine group at the desired position. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution.
Another approach involves the palladium-catalyzed amination of a halogenated biphenyl precursor. In this method, a biphenyl derivative with a halogen (such as bromine or iodine) at the 2-position is reacted with an amine in the presence of a palladium catalyst and a ligand. The reaction is carried out under an inert atmosphere, typically using a solvent like toluene or dimethylformamide (DMF), and requires heating to achieve the desired product.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2-amine, 3-fluoro- often involves large-scale batch or continuous flow processes . These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-amine, 3-fluoro-: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution of the fluorine atom can produce hydroxylated or thiolated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-2-amine, 3-fluoro-: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-amine, 3-fluoro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the amine and fluorine groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
(a) 2'-Fluoro-[1,1'-biphenyl]-2-amine (CAS 316-61-0)
- Structure : Fluorine at the 2'-position (ortho to the biphenyl linkage) and amine at the 2-position.
- Molecular Formula : C₁₂H₁₀FN.
- Applications : Used in catalytic reactions and as a precursor for bioactive molecules. Its ortho-fluorine substitution may influence steric hindrance in coordination chemistry .
(b) 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine (CAS 1694468-64-8)
- Structure : Fluorine at the 4'-position (para to the biphenyl linkage), amine at the 3-position, and a methyl group at the 2-position.
- Molecular Formula : C₁₃H₁₂FN.
- Applications : The methyl group enhances lipophilicity, making it suitable for hydrophobic drug-receptor interactions .
Difluoro Substituted Biphenylamines
(a) 3',4'-Difluoro-[1,1'-biphenyl]-2-amine (CAS 873056-62-3)
- Structure : Fluorines at the 3' and 4' positions and amine at the 2-position.
- Molecular Formula : C₁₂H₉F₂N.
- Molecular Weight : 205.21 g/mol.
- Applications : Widely used in analytical method validation (AMV) and quality control (QC) for pharmaceutical production. The dual fluorine substitution improves electron-withdrawing effects, enhancing stability in acidic conditions .
(b) 3',5-Difluoro-[1,1'-biphenyl]-2-amine (CAS 1178787-02-4)
- Structure : Fluorines at the 3' and 5' positions, creating a meta-difluoro pattern.
- Molecular Formula : C₁₂H₉F₂N.
- Applications : Used in synthesizing fluorinated ligands for transition-metal catalysis. The symmetric fluorine placement may reduce steric strain in complex formation .
Polyfluoro and Complex Derivatives
(a) 4'-Pentafluoroethyl-[1,1'-biphenyl]-2-amine
(b) Trifluoromethylthio-Substituted Biphenylamines
- Example : 4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine.
- Structure : Trifluoromethylthio (-SCF₃) group at the 4'-position.
- Applications : The -SCF₃ group improves redox stability and is used in high-performance materials .
Key Comparative Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Positions | Key Applications |
|---|---|---|---|---|---|
| [1,1'-Biphenyl]-2-amine, 3-fluoro- | Not explicitly given | Likely C₁₂H₁₀FN | ~187.22 (estimated) | 3 | Pharmaceutical intermediates |
| 2'-Fluoro-[1,1'-biphenyl]-2-amine | 316-61-0 | C₁₂H₁₀FN | 187.22 | 2' | Catalysis, drug synthesis |
| 3',4'-Difluoro-[1,1'-biphenyl]-2-amine | 873056-62-3 | C₁₂H₉F₂N | 205.21 | 3',4' | QC/AMV, ANDA submissions |
| 3',5-Difluoro-[1,1'-biphenyl]-2-amine | 1178787-02-4 | C₁₂H₉F₂N | 205.21 | 3',5' | Ligand synthesis |
| 4'-Pentafluoroethyl-[1,1'-biphenyl]-2-amine | N/A | C₁₄H₁₀F₅N | 287.23 | 4' (with -CF₂CF₃) | Agrochemicals |
Biological Activity
[1,1'-Biphenyl]-2-amine, 3-fluoro- is a biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The chemical structure of [1,1'-Biphenyl]-2-amine, 3-fluoro- can be represented as follows:
This structure features a biphenyl backbone with an amino group and a fluorine substituent, which can influence its biological interactions and pharmacokinetic properties.
The biological activity of [1,1'-Biphenyl]-2-amine, 3-fluoro- is believed to stem from its ability to interact with specific proteins and enzymes within biological systems. The presence of the amino group allows for hydrogen bonding, while the fluorine atom may enhance lipophilicity and binding affinity to target sites.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have shown that [1,1'-Biphenyl]-2-amine, 3-fluoro- exhibits significant inhibitory effects against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound could be further explored for its potential use in treating bacterial infections.
Anti-inflammatory Properties
In addition to antimicrobial activity, [1,1'-Biphenyl]-2-amine, 3-fluoro- has been investigated for its anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table summarizes these findings:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| [1,1'-Biphenyl]-2-amine, 3-fluoro- (10 µM) | 80 | 90 |
These results indicate that the compound may modulate inflammatory responses and could be beneficial in conditions characterized by excessive inflammation.
Case Studies
One notable case study involved the use of [1,1'-Biphenyl]-2-amine, 3-fluoro- in a mouse model of acute inflammation. Mice treated with the compound showed reduced swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Basic: What are the standard synthetic routes for preparing 3-fluoro-[1,1'-biphenyl]-2-amine?
Methodological Answer:
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions , leveraging Suzuki-Miyaura coupling between halogenated anilines and fluorophenylboronic acids. For example:
- Step 1: React 2-bromoaniline with 3-fluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C. Base additives (e.g., Na₂CO₃) enhance efficiency.
- Step 2: Isolate the product via column chromatography after aqueous workup. Yields range from 36% to 84%, depending on substituent positions and reaction optimization .
Alternative routes include transition-metal-free photostimulated cyclization for halogenated derivatives, though this requires UV irradiation and inert conditions .
Basic: How is 3-fluoro-[1,1'-biphenyl]-2-amine characterized spectroscopically?
Methodological Answer:
Key characterization methods include:
- ¹H NMR: The amine proton appears as a broad singlet (~δ 7.0–7.2 ppm). Fluorine substitution splits aromatic proton signals; coupling constants (J = 8–10 Hz) confirm para/meta fluorine positioning .
- ¹³C NMR: Fluorine-induced deshielding shifts adjacent carbons (e.g., δ 115–125 ppm for C-F) .
- Mass Spectrometry (MS): Molecular ion peaks at m/z ~221.66 (calculated for C₁₂H₉ClFN) with fragmentation patterns matching biphenyl cleavage .
Advanced: How can low yields in Pd-catalyzed cross-coupling reactions of halogenated precursors be addressed?
Methodological Answer:
Low yields often stem from competing protodehalogenation or inefficient transmetalation . Mitigation strategies:
- Catalyst Optimization: Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to stabilize intermediates and suppress side reactions .
- Solvent Control: Polar aprotic solvents (e.g., DMF) improve boronic acid solubility, while additives like TBAB (tetrabutylammonium bromide) enhance phase transfer .
- Temperature Gradients: Gradual heating (e.g., 60°C → 100°C) reduces premature catalyst deactivation. Documented yields improve from 55% to 78% under optimized conditions .
Advanced: What strategies improve regioselectivity in synthesizing halogenated derivatives (e.g., 3'-bromo-4'-fluoro variants)?
Methodological Answer:
Regioselectivity is controlled via:
- Directed Ortho-Metalation: Use directing groups (e.g., -NH₂) to position halogens selectively. For example, LiTMP (lithium tetramethylpiperidide) directs bromination to the ortho position .
- Sequential Halogenation: Introduce fluorine first via electrophilic fluorination (e.g., Selectfluor®), followed by Pd-catalyzed bromination at vacant positions. This approach achieves >90% regioselectivity in multi-halogenated biphenyls .
Application: What is the role of 3-fluoro-[1,1'-biphenyl]-2-amine in developing succinate dehydrogenase (SDH) inhibitors?
Methodological Answer:
The compound serves as a key intermediate for SDH inhibitors like Fluxapyroxad. Its fluorine atom enhances electron-withdrawing effects , stabilizing binding to the SDH active site.
- Case Study: In Fluxapyroxad synthesis, 3′,4′,5′-trifluoro-[1,1'-biphenyl]-2-amine is acylated with a pyrazole carbonyl group to form the final fungicide. The fluorine substituents improve lipophilicity and target affinity, reducing EC₅₀ values by 40% compared to non-fluorinated analogues .
Advanced: How are competing reaction pathways managed during functionalization of the amine group?
Methodological Answer:
Competing acylation/oxidation pathways are minimized via:
- Protection/Deprotection: Temporarily protect the -NH₂ group as an acetamide (e.g., acetylation with acetic anhydride) before introducing electrophiles. Deprotection with HCl/EtOH restores the amine .
- Low-Temperature Control: Reactions at 0–5°C suppress oxidation. For example, nitration with HNO₃/H₂SO₄ at 4°C achieves mono-nitration without over-oxidizing the amine .
Methodological: What purification techniques are optimal for isolating 3-fluoro-[1,1'-biphenyl]-2-amine derivatives?
Methodological Answer:
- Flash Chromatography: Use hexane/ethyl acetate (90:10 → 70:30) gradients to separate polar byproducts. This resolves acetamide derivatives with >95% purity .
- Recrystallization: Ethanol/water mixtures (1:3) effectively crystallize halogenated amines, removing Pd catalyst residues .
Advanced: How do electronic effects of substituents influence the reactivity of 3-fluoro-[1,1'-biphenyl]-2-amine?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F): Deactivate the aromatic ring, directing electrophilic substitution to the meta position. Fluorine increases oxidative stability, reducing degradation during storage .
- Electron-Donating Groups (e.g., -CH₃): Enhance nucleophilicity of the amine, accelerating acylation reactions. For example, methyl-substituted derivatives show 20% faster acetylation rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
